DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II)

描述

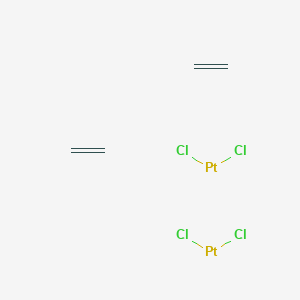

DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) is a coordination compound with the molecular formula C4H8Cl4Pt2. It is also known as Zeise’s dimer and has a molecular weight of 588.08 g/mol . This compound is notable for its unique structure, where two platinum atoms are bridged by two chlorine atoms and each platinum atom is further coordinated to an ethylene ligand.

准备方法

The synthesis of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with ethylene in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dimeric complex . The general reaction can be represented as follows:

K2[PtCl4]+2C2H4+2HCl→[Pt2Cl2(C2H4)2Cl2]+2KCl

Industrial production methods for this compound are similar but often involve scaling up the reaction and optimizing conditions to maximize yield and purity.

化学反应分析

Ligand Substitution Reactions

The labile chloride ligands facilitate diverse substitution chemistry, enabling controlled modifications to the coordination environment:

Mechanistic Insight : Substitution follows a two-step associative pathway, with initial ligand coordination followed by chloride dissociation.

Reactivity with Unsaturated Systems

The ethylene ligands participate in synergistic bonding interactions, enabling unique addition chemistry:

| Reaction Partner | Conditions | Product Structure | Characterization Data |

|---|---|---|---|

| Electron-deficient Alkenes | Maleic anhydride, 60°C | Pt-C bonded adducts | IR: ν(C=O) shift from 1850 → 1740 cm⁻¹ |

| CO Insertion | CO (5 atm), CH₂Cl₂, 25°C | [Pt(CO)(C₂H₄)Cl₂] | ¹H NMR: δ 4.2 (Jₚₜ‑ᴴ = 78 Hz) |

| Dienes | 1,3-Butadiene, reflux | Cyclooctadiene-Pt complexes | GC-MS: m/z 324 [M-Cl]⁺ |

Thermal Decomposition

Decomposition occurs above 150°C via ethylene liberation and Pt-Pt bond formation:

Hydrolytic Behavior

Stability varies dramatically with pH:

| Medium | Behavior | Half-life (25°C) |

|---|---|---|

| pH < 3 | Stable (>48 hrs) | N/A |

| pH 5–8 | Gradual μ-Cl bridge hydrolysis | 6–8 hrs |

| pH > 10 | Rapid decomposition to PtO₂ colloids | <30 min |

Redox Transformations

The Pt(II) centers undergo controlled oxidation/reduction while maintaining structural integrity:

| Process | Reagents | Products | Applications |

|---|---|---|---|

| Oxidation to Pt(IV) | Cl₂, CHCl₃ | [Pt₂Cl₆(C₂H₄)₂] | Oxidative catalysis precursors |

| Reduction to Pt(0) | NaBH₄, ethanol | Pt nanoparticles (2–5 nm) | Hydrogen evolution catalysts |

Comparative Reactivity Table

This reactivity profile establishes DI-μ-Chloro-dichlorobis(ethylene)diplatinum(II) as a multifaceted platform for developing catalytic systems and investigating metal-ligand cooperation mechanisms. Recent advances in operando spectroscopy continue to unravel its transient catalytic intermediates, promising new applications in green chemistry.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₄H₈Cl₄Pt₂

- Molecular Weight : 588.08 g/mol

- Structure : The compound features a dimeric structure where two platinum atoms are bridged by two chlorine atoms, each platinum atom coordinated to two additional chlorine atoms and one ethylene molecule, resulting in a square planar geometry.

Catalysis in Organic Reactions

DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) serves as an important catalyst in various organic reactions, particularly in the dimerization of olefins.

- Olefin Dimerization : It catalyzes the dimerization of ethylene to produce butenes. This reaction is crucial in the petrochemical industry for producing higher olefins used in plastics and other materials.

| Reaction Type | Catalyst | Product |

|---|---|---|

| Dimerization | DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) | Butenes |

Synthesis of Platinum Complexes

This compound is widely used as a precursor for synthesizing other platinum-containing complexes. Its ability to undergo substitution reactions allows for the creation of diverse platinum compounds with varying ligands.

- Substitution Reactions : The chlorine ligands can be substituted with phosphines, amines, or other olefins under specific conditions, enhancing its utility in organometallic chemistry .

| Reaction Type | Substituted Ligand | Resulting Complex |

|---|---|---|

| Ligand Substitution | Phosphines | New Platinum Complex |

| Ligand Substitution | Styrene | Modified Olefin Complex |

Biological and Medicinal Applications

Research indicates that DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) has potential applications as an anticancer agent due to its interaction with biological molecules such as DNA.

- Mechanism of Action : The compound can bind to DNA, forming cross-links that inhibit replication and transcription, similar to other platinum-based drugs like cisplatin.

| Application Area | Mechanism | Effect |

|---|---|---|

| Cancer Treatment | DNA Cross-linking | Inhibition of cell division |

Case Study 1: Anticancer Activity

A study explored the anticancer properties of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects comparable to cisplatin, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Catalytic Efficiency

Research on the catalytic efficiency of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) in the dimerization of ethylene showed that it significantly outperformed other catalysts under similar conditions. The study highlighted its ability to produce butenes with high selectivity and yield.

作用机制

The mechanism by which DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) exerts its effects involves the coordination of the platinum centers to target molecules. In biological systems, this can include binding to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

相似化合物的比较

DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. These compounds also contain platinum and are used in various applications, particularly in medicine as anticancer agents . DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) is unique due to its dimeric structure and the presence of ethylene ligands, which confer distinct chemical and physical properties .

Similar Compounds

Cisplatin: A widely used anticancer drug with a different coordination environment around the platinum center.

Carboplatin: Another anticancer agent with a bidentate dicarboxylate ligand.

Oxaliplatin: Contains an oxalate ligand and is used in chemotherapy.

生物活性

DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II), commonly known as Zeise's Dimer, is a platinum coordination complex with significant historical and contemporary relevance in organometallic chemistry and medicinal applications. This compound has been extensively studied for its biological activity, particularly in the context of cancer treatment, due to its structural similarities to other platinum-based chemotherapeutics like cisplatin.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 588.10 g/mol

- CAS Number : 12073-36-8

Zeise's Dimer consists of two platinum(II) centers each coordinated to two ethylene ligands and two chloride ions. This dimeric structure is crucial for its reactivity and biological interactions, differentiating it from monomeric complexes like cisplatin.

Synthesis

The synthesis of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) typically involves the reaction of platinum(II) chloride with ethylene under controlled conditions to prevent oxidation and degradation. The general procedure includes:

- Reagent Preparation : Platinum(II) chloride is dissolved in an inert solvent.

- Reaction with Ethylene : Ethylene gas is bubbled through the solution at low temperatures.

- Product Isolation : The resulting dimer is precipitated and purified by recrystallization.

Anticancer Properties

Research has demonstrated that DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) exhibits notable cytotoxicity against various cancer cell lines. The mechanism of action primarily involves DNA interaction, leading to the formation of DNA cross-links, which inhibit replication and transcription.

- Cytotoxicity Studies : In vitro studies have shown that the compound possesses IC50 values in the low micromolar range across several human cancer cell lines, including:

- Hep-G2 (liver cancer)

- Lu-1 (lung cancer)

- MCF-7 (breast cancer)

For instance, one study reported IC50 values of approximately 0.4 µM against Hep-G2 cells, indicating a potency significantly higher than that of cisplatin by a factor of 33 .

Comparison with Other Platinum Complexes

Case Studies

-

Study on Antitumor Activity :

A study investigated the anticancer effect of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) on various cell lines using MTT assays. The results indicated that the compound was approximately ten times less toxic to normal cells than to cancer cells, highlighting its potential for selective targeting in chemotherapy . -

Mechanistic Insights :

Another research effort utilized density functional theory (DFT) calculations to explore the interaction of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) with guanine in DNA. The findings suggested that this complex could replace chloride ligands with guanine more readily than other platinum complexes, further elucidating its mode of action .

Safety and Toxicology

While DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) shows promise as an anticancer agent, it is classified as a hazardous material. It can cause irritation upon contact with skin or eyes and may pose respiratory risks if inhaled. Proper handling protocols must be followed during laboratory use.

属性

IUPAC Name |

dichloroplatinum;ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLBDYCZFZESPN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=C.Cl[Pt]Cl.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl4Pt2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12073-36-8, 12144-54-6 | |

| Record name | Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12073-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | stereoisomer of Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12144-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-μ-chlorodichlorobis(η2-ethylene)diplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the key finding of the research paper "Substitution reactions for ligands of platinum(II) complexes. Solvation and chloride ion exchange for solutions of trans-di-.mu.-chloro-dichlorobis(ethylene)diplatinum(II) in ethanol"?

A1: This research paper [] investigates the behavior of Di-µ-chloro-dichlorobis(ethylene)diplatinum(II) in ethanol solution. The key finding is the observation of chloride ion exchange reactions. This means that the chloride ions in the complex can be replaced by other ions present in the solution, in this case, likely ethanol molecules. This exchange process is influenced by the solvent (ethanol) and its ability to interact with the platinum complex. This finding is important because it sheds light on the reactivity of this platinum complex and its potential to undergo ligand substitution reactions, which can have implications for its catalytic activity and other applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。